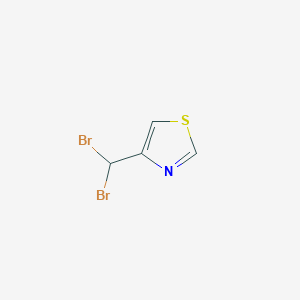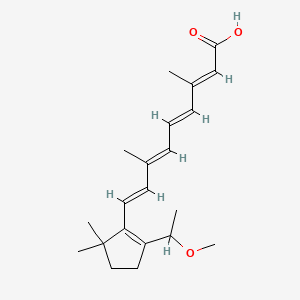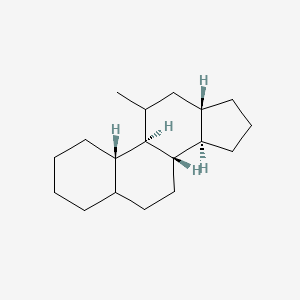
11-Methylcyclopenta(a)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylcyclopenta(a)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is part of the cyclopenta(a)phenanthrene series, which has been extensively studied for its carcinogenic properties . The structure of this compound consists of a cyclopentane ring fused to a phenanthrene backbone, with a methyl group attached at the 11th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylcyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization and aromatization. The starting materials often include naphthalene and succinic anhydride, which undergo acylation to form an intermediate that is then cyclized and aromatized to yield the final product .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and potential health hazards. the synthesis can be scaled up using similar methods as in laboratory synthesis, with careful control of reaction conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methylcyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
11-Methylcyclopenta(a)phenanthrene has been extensively studied for its biological and chemical properties. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its mutagenic and carcinogenic effects in various biological systems.
Mécanisme D'action
The mechanism of action of 11-Methylcyclopenta(a)phenanthrene involves its interaction with cellular DNA, leading to mutations and potentially carcinogenic effects. The compound can be metabolized by cellular enzymes to form reactive intermediates that bind to DNA, causing mutations . These interactions can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell growth and cancer .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: Another well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
15,16-Dihydro-11-methylcyclopenta(a)phenanthren-17-one: A closely related compound with similar carcinogenic activity.
Uniqueness: 11-Methylcyclopenta(a)phenanthrene is unique due to its specific structure and the position of the methyl group, which influences its reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and carcinogenic potential .
Propriétés
Numéro CAS |
36117-21-2 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14R)-11-methyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-12-11-14-6-4-8-15(14)17-10-9-13-5-2-3-7-16(13)18(12)17/h12-18H,2-11H2,1H3/t12?,13?,14-,15+,16-,17-,18+/m0/s1 |
Clé InChI |
FESONXZAUJAEPN-QWQOMMGDSA-N |
SMILES isomérique |
CC1C[C@@H]2CCC[C@H]2[C@H]3[C@H]1[C@H]4CCCCC4CC3 |
SMILES canonique |
CC1CC2CCCC2C3C1C4CCCCC4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



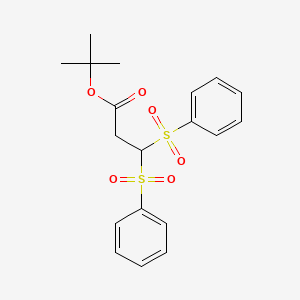


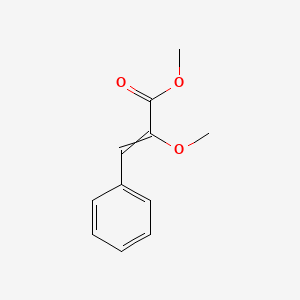

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
silane](/img/structure/B14669618.png)

